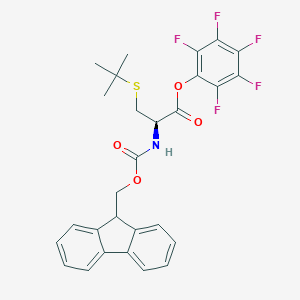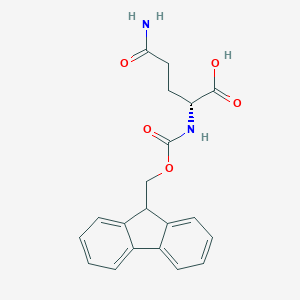
Fmoc-Cys(tBu)-OPfp
Overview
Description
Fmoc-Cys(tBu)-OPfp, also known as 9-fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine pentafluorophenyl ester, is a derivative of cysteine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and ease of deprotection. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino terminus, while the tert-butyl (tBu) group protects the thiol side chain of cysteine. The pentafluorophenyl (Pfp) ester is a reactive ester that facilitates the coupling of the cysteine derivative to other amino acids or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OPfp typically involves the following steps:
Protection of Cysteine: The thiol group of cysteine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine, forming S-tert-butyl-L-cysteine.
Fmoc Protection: The amino group of the protected cysteine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate, yielding Fmoc-S-tert-butyl-L-cysteine.
Activation with Pentafluorophenyl Ester: Finally, the carboxyl group of Fmoc-S-tert-butyl-L-cysteine is activated by reacting it with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC), resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the tert-butyl group can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The pentafluorophenyl ester reacts readily with amino groups of other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activation, pentafluorophenol for ester formation.
Major Products Formed:
Deprotection: Removal of Fmoc and tert-butyl groups yields free cysteine derivatives.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Fmoc-Cys(tBu)-OPfp is widely used in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary function of Fmoc-Cys(tBu)-OPfp is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tert-butyl group protects the thiol side chain. The pentafluorophenyl ester facilitates the coupling of the protected cysteine to other amino acids or peptides, forming stable peptide bonds.
Comparison with Similar Compounds
Fmoc-Cys(tBu)-OH: Similar to Fmoc-Cys(tBu)-OPfp but lacks the pentafluorophenyl ester, making it less reactive in coupling reactions.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the thiol protecting group instead of tert-butyl.
Fmoc-Cys(Trt)-OH: Uses trityl (Trt) as the thiol protecting group, offering different stability and deprotection characteristics.
Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in automated peptide synthesis and in situations where rapid and efficient coupling is required.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572903 | |
| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109434-23-3 | |
| Record name | S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109434-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















